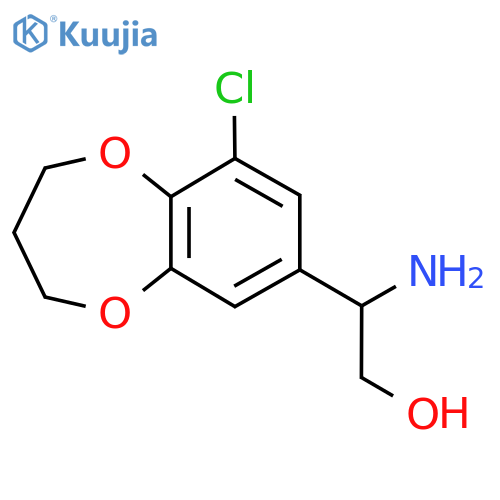

Cas no 1178466-78-8 (2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol)

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol

- EN300-1984268

- AKOS010285712

- 1178466-78-8

-

- インチ: 1S/C11H14ClNO3/c12-8-4-7(9(13)6-14)5-10-11(8)16-3-1-2-15-10/h4-5,9,14H,1-3,6,13H2

- InChIKey: CTMDUNNUYYOLLP-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC2=C1OCCCO2)C(CO)N

計算された属性

- せいみつぶんしりょう: 243.0662210g/mol

- どういたいしつりょう: 243.0662210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1984268-0.5g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 0.5g |

$809.0 | 2023-09-16 | ||

| Enamine | EN300-1984268-0.25g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 0.25g |

$774.0 | 2023-09-16 | ||

| Enamine | EN300-1984268-5g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 5g |

$2443.0 | 2023-09-16 | ||

| Enamine | EN300-1984268-5.0g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 5g |

$2650.0 | 2023-06-03 | ||

| Enamine | EN300-1984268-2.5g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 2.5g |

$1650.0 | 2023-09-16 | ||

| Enamine | EN300-1984268-10.0g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 10g |

$3929.0 | 2023-06-03 | ||

| Enamine | EN300-1984268-0.05g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 0.05g |

$707.0 | 2023-09-16 | ||

| Enamine | EN300-1984268-1.0g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 1g |

$914.0 | 2023-06-03 | ||

| Enamine | EN300-1984268-10g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 10g |

$3622.0 | 2023-09-16 | ||

| Enamine | EN300-1984268-0.1g |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol |

1178466-78-8 | 0.1g |

$741.0 | 2023-09-16 |

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol 関連文献

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

6. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-olに関する追加情報

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol

2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol is a complex organic compound with the CAS Registry Number 1178466-78-8. This compound belongs to the class of heterocyclic compounds and features a benzodioxepine ring system, which is a fused bicyclic structure consisting of a benzene ring and a dioxepine moiety. The presence of the amino and hydroxyl groups in its structure suggests potential applications in drug design and medicinal chemistry.

The benzodioxepine core of this compound is known for its versatility in medicinal chemistry due to its ability to act as a scaffold for various bioactive molecules. Recent studies have highlighted the importance of such heterocycles in modulating pharmacokinetic properties such as solubility and permeability, which are critical for drug delivery systems. The chlorine substituent at position 9 further enhances the compound's potential for selective biological interactions, as halogen atoms are often used to improve binding affinity in drug-target complexes.

From a synthetic perspective, the construction of benzodioxepine derivatives has been a topic of significant interest in organic chemistry. Researchers have developed various strategies to synthesize these compounds, including cyclization reactions and tandem processes that enable the formation of the fused ring system with high efficiency. The synthesis of 2-amino-2-(9-chloro...)ethan-1-ol likely involves a combination of nucleophilic aromatic substitution and subsequent functional group transformations to achieve the desired stereochemistry and regioselectivity.

Recent advancements in computational chemistry have provided deeper insights into the molecular properties of this compound. For instance, molecular docking studies have revealed that the amino group and hydroxyl group play pivotal roles in stabilizing interactions with target proteins, potentially making this compound a promising candidate for therapeutic applications. Furthermore, quantum mechanical calculations have shed light on the electronic distribution within the molecule, which is essential for understanding its reactivity and stability under various conditions.

In terms of biological activity, 2-amino...ethan-1-ol has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies have demonstrated moderate activity against key enzymes, suggesting its role as a lead compound in drug discovery programs targeting metabolic disorders or inflammatory diseases. However, further research is required to optimize its bioavailability and reduce any potential off-target effects.

The development of novel synthetic routes for this compound has also been an area of active investigation. Green chemistry approaches, such as catalytic asymmetric synthesis and microwave-assisted reactions, have been explored to enhance the sustainability and efficiency of its production. These methods not only reduce environmental impact but also pave the way for large-scale manufacturing if the compound progresses to clinical trials.

Moreover, recent advancements in materials science have explored the use of benzodioxepine derivatives as building blocks for advanced materials such as stimuli-responsive polymers and sensors. The unique electronic properties of these compounds make them attractive candidates for applications in nanotechnology and biotechnology.

In conclusion, 2-amino...ethan-1-ol (CAS No: 1178466...) is a multifaceted compound with significant potential across various fields of science and technology. Its structural features make it an intriguing subject for both fundamental research and applied development efforts.

1178466-78-8 (2-amino-2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol) 関連製品

- 2305299-94-7(N-(2-butoxy-5-methoxyphenyl)prop-2-enamide)

- 1805360-64-8(2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine)

- 1171029-69-8((2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone)

- 2416231-49-5(7-methoxy-N-{3-[(methylamino)methyl]phenyl}quinoline-3-carboxamide hydrochloride)

- 923932-21-2((3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid)

- 325708-23-4(N-Trityl-1,4-butanediamine diacetate)

- 1610021-22-1(3-Methylimidazo[1,2-b]pyridazin-6-amine)

- 2172274-64-3(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid)

- 2708281-30-3(Methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride)

- 42781-29-3(Quinoline, 1,2,3,4-tetrahydro-7-methoxy-2,4-dimethyl-)